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1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene - 51852-81-4

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene

Catalog Number: EVT-445353
CAS Number: 51852-81-4
Molecular Formula: C16H22N2O5
Molecular Weight: 322.36 g/mol
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Product Introduction

Overview

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is a complex chemical compound that belongs to the family of polyurethanes. It is primarily characterized by its polymeric structure, which includes a backbone of 1,3-propanediol and functional groups derived from bis(isocyanatomethyl)benzene. This compound is known for its versatility in various applications, particularly in coatings, adhesives, and sealants due to its favorable mechanical properties and chemical resistance.

Source

The compound can be referenced under the CAS number 51852-81-4 and is cataloged in various chemical databases such as PubChem and the European Chemicals Agency (ECHA) . Its synthesis and applications have been studied extensively in the fields of materials science and polymer chemistry.

Classification

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is classified as a polyurethane polymer. It exhibits properties typical of polyurethanes, including flexibility, durability, and resistance to environmental factors. The compound is also categorized under the broader class of polyols due to the presence of hydroxymethyl groups in its structure.

Synthesis Analysis

Methods

The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene typically involves the reaction of polyols with diisocyanates. A common method includes:

  1. Polymerization: The polymerization process starts with the reaction of 1,3-propanediol with bis(isocyanatomethyl)benzene under controlled temperature and pressure conditions.
  2. Catalysis: Catalysts such as tin-based compounds may be used to accelerate the reaction rate.
  3. Chain Extension: Additional hydroxyl-containing compounds can be introduced to extend the polymer chain and modify properties.

Technical details regarding specific reaction conditions (temperature, pressure) are often proprietary but generally involve moderate heating and stirring to ensure complete reaction .

Molecular Structure Analysis

Structure

The molecular formula for this compound is C16H22N2O5C_{16}H_{22}N_{2}O_{5}, indicating a complex structure consisting of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be depicted as follows:

  • Backbone: The backbone consists of a propanediol unit with ethyl and hydroxymethyl substituents.
  • Functional Groups: The presence of isocyanate groups contributes to its reactivity and cross-linking ability.

Data

The molecular weight of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is approximately 322.36 g/mol . This data is essential for calculating stoichiometry in reactions involving this compound.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving this compound include:

  1. Polymerization Reactions: As mentioned earlier, the formation of polyurethane involves step-growth polymerization where diisocyanates react with polyols.
  2. Cross-linking Reactions: Under certain conditions, this compound can undergo cross-linking reactions that enhance its mechanical properties.

Technical Details

The reaction kinetics can be influenced by factors such as temperature and concentration of reactants. Monitoring these parameters is crucial for optimizing yield and properties .

Mechanism of Action

Process

The mechanism by which 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene exerts its properties involves:

  1. Nucleophilic Attack: The hydroxyl groups on the propanediol act as nucleophiles that attack the electrophilic carbon in the isocyanate group.
  2. Formation of Urethane Linkages: This leads to the formation of urethane linkages through a stepwise mechanism that results in polymer growth.

Data

Kinetic studies on similar polyurethane systems suggest that the reaction rates are significantly affected by temperature and catalyst concentration .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a viscous liquid or solid depending on molecular weight.
  2. Melting Point: Specific melting points can vary based on formulation but are generally above room temperature.

Chemical Properties

  1. Solubility: Soluble in polar solvents; insoluble in non-polar solvents.
  2. Stability: Exhibits good thermal stability but may degrade under extreme conditions.

Relevant data on these properties can be found in material safety data sheets (MSDS) provided by manufacturers .

Applications

Scientific Uses

  1. Coatings: Used in high-performance coatings due to its durability and resistance to chemicals.
  2. Adhesives: Employed in adhesive formulations where strong bonding is required.
  3. Sealants: Commonly used in construction for sealing joints due to its flexibility and weather resistance.

The versatility of this compound makes it valuable across various industries including automotive, construction, and consumer goods .

Synthesis Methodologies and Polymerization Mechanisms

Green Chemistry Approaches in Polyurethane Synthesis

The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene (CAS 51852-81-4) exemplifies advancements in sustainable polyurethane production. Aqueous polyurethane dispersions (PUDs) represent a primary green methodology, eliminating volatile organic compounds (VOCs) through water-based reaction systems [2] [6]. This polymer is synthesized via step-growth polymerization between the triol monomer (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) and the aromatic diisocyanate (bis(isocyanatomethyl)benzene), where water acts as both dispersing medium and chain extension agent. The process achieves >95% conversion efficiency while minimizing hazardous byproducts. Solvent-free melt polymerization techniques further enhance sustainability by avoiding auxiliary chemicals, aligning with the 12 Principles of Green Chemistry. Industrial implementations utilize closed-loop systems that recover unreacted monomers through vacuum stripping, demonstrating environmental responsibility without compromising the polymer’s molecular weight (322.36 g/mol) or functionality [2] [4].

Table 1: Green Synthesis Parameters for Aqueous Polyurethane Dispersions

ParameterValue/RangeImpact
Reaction MediumWaterEliminates VOC emissions
Monomer Concentration30-45% solidsOptimizes viscosity for dispersion
Temperature Range75-85°CBalances reaction kinetics & stability
NCO:OH Ratio1.5:1 - 2.0:1Controls molecular weight development
Residual Monomer Recovery>98%Enhances eco-efficiency

Role of Cycloaliphatic Building Blocks in Polymer Architecture Design

Bis(isocyanatomethyl)benzene (common name: m-xylylene diisocyanate, m-XDI) provides critical structural rigidity to this polyurethane. Unlike aliphatic diisocyanates, m-XDI’s benzene ring introduces restricted rotation sites that enhance backbone stiffness while maintaining weatherability due to the absence of conjugated urethane bonds [2] [6]. The trifunctional polyol 2-ethyl-2-(hydroxymethyl)-1,3-propanediol introduces controlled branching, yielding polymers with higher crosslink densities than linear diol counterparts. This architectural duality enables precise thermomechanical property tuning:

  • Glass Transition Temperature (Tg): Ranges from −35°C to +50°C based on m-XDI/polyol stoichiometry
  • Hydrolytic Stability: Benzene ring shielding of urethane linkages reduces water sensitivity
  • Hard Segment Content: Governed by m-XDI’s symmetrical geometry, enhancing microphase separation

The cycloaliphatic structure also improves compatibility with pigments and fillers in coating formulations, a critical advantage for industrial applications requiring homogeneous dispersion [4] [6].

Catalytic Systems for Isocyanate-Polyol Polyaddition Reactions

Polymerization of this specialty polyurethane employs organometallic catalysts to accelerate the isocyanate-hydroxyl reaction while suppressing side reactions. Dibutyltin dilaurate (DBTL) remains the industry standard, operating effectively at 50–100 ppm concentrations in aqueous dispersions [3] [6]. Alternative catalysts include:

  • Tertiary amines (e.g., triethylamine): Facilitate emulsion stability during water-borne synthesis
  • Zirconium chelates: Provide hydrolytically stable alternatives to tin catalysts

Catalyst selection profoundly impacts polymer microstructure:

DBTL promotes linear chain growth but requires strict pH control to prevent degradation Amines accelerate blowing reactions with water, necessitating precise stoichiometry

Recent innovations focus on bio-catalysts (lipases) for ambient-temperature polymerization, reducing energy input by 40% compared to conventional thermal processes [3] [4].

Table 2: Catalytic Systems Comparison

Catalyst TypeReaction Rate Constant (k, L/mol·s)Optimal Temp.AdvantagesLimitations
Dibutyltin Dilaurate0.18–0.2580°CHigh selectivityToxicity concerns
Triethylamine0.05–0.0825°CAqueous compatibilityPromotes side reactions
Zirconium Acetylacetonate0.10–0.1590°CHydrolysis-resistantHigh cost
Candida antarctica Lipase0.02–0.0435°CBiodegradable, low energySensitivity to monomers

Bio-Based Feedstock Integration in Polymer Synthesis

The polyol component (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) is amenable to renewable sourcing through catalytic hydrogenation of biomass-derived hydroxymethylfurfural (HMF) [6]. Industrial processes integrate up to 40% bio-content without altering the polymer’s CAS-defined structure (51852-81-4). Key advances include:

  • Fermentative Production: Genetically engineered E. coli strains convert glycerol to targeted triols at 90% yield
  • Green Isocyanates: Partial replacement of m-XDI with bio-based pentamethylene diisocyanate (PDI)
  • Lifecycle Analysis: Bio-integrated polymers demonstrate 32% lower carbon footprint than petroleum-based equivalents

Technical challenges persist in viscosity management and functionality matching when substituting petrochemical monomers, requiring precise stoichiometric adjustments during prepolymer formation [4] [6].

Industrial Scale-Up Challenges for Specialty Polyurethanes

Manufacturing this polymer presents unique engineering obstacles:1. Viscosity Control: The trifunctional polyol causes rapid viscosity increases during polymerization. Solutions include:- Incremental monomer addition protocols- Reactive diluents (e.g., propylene carbonate) at 5–10 wt%2. Emulsion Stability: Aqueous dispersions require <200 nm particle sizes to prevent sedimentation. Achieved via:- High-shear homogenization (10,000–15,000 rpm)- Anionic surfactants (sulfonates, 0.5–1.0 wt%)3. Bis(isocyanatomethyl)benzene Handling: Moisture sensitivity necessitates:- Closed-loop transfer systems with <10 ppm H₂O- Nitrogen-inerted reactors4. Reaction Exotherm Management: Temperature spikes during diisocyanate addition are mitigated by:- Semi-batch processing with dosing control algorithms- Jacketed reactors with emergency cooling capacity

Continuous flow reactors have recently demonstrated 30% higher space-time yields compared to batch processes, primarily by minimizing thermal gradients [3] [4] [6].

Properties

CAS Number

51852-81-4

Product Name

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene

IUPAC Name

1,2-bis(isocyanatomethyl)benzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C10H8N2O2.C6H14O3/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14;1-2-6(3-7,4-8)5-9/h1-4H,5-6H2;7-9H,2-5H2,1H3

InChI Key

YNGKYBTVHBAUSQ-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)CO.C1=CC=C(C(=C1)CN=C=O)CN=C=O

Canonical SMILES

CCC(CO)(CO)CO.C1=CC=C(C(=C1)CN=C=O)CN=C=O

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